Benzyl chloromethyl sulfone

Elimination kinetics α-Sulfone reactivity Leaving group comparison

Standard α-chloro sulfones fail in VNS or Ramberg-Bäcklund reactions due to missing benzylic spacer or leaving group. This compound enables chemoselective SN2 at chloromethyl AND carbanion formation at benzylic position. - **Kinetic advantage**: 909× faster 1,3-elimination (t-BuOK/t-BuOH) vs α-tosyloxy analog; reduces reaction time & energy costs. - **Alkoxide stability**: No S-O cleavage under methoxide conditions - essential for carbohydrate/Zemplén chemistry. - **High-bp liquid**: 381.2 °C prevents headspace loss in melt reactions (150-250 °C).

Molecular Formula C8H9ClO2S
Molecular Weight 204.67 g/mol
CAS No. 5335-44-4
Cat. No. B11954750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl chloromethyl sulfone
CAS5335-44-4
Molecular FormulaC8H9ClO2S
Molecular Weight204.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)CCl
InChIInChI=1S/C8H9ClO2S/c9-7-12(10,11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyDQOOIGWCYGESQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Chloromethyl Sulfone: Overview


Benzyl chloromethyl sulfone (CAS 5335-44-4), with the molecular formula C8H9ClO2S and a molecular weight of 204.67 g/mol, is a member of the α-halo sulfone class distinguished by its benzylsulfonylmethyl chloride architecture . Unlike simpler chloromethyl aryl sulfones where the chloromethyl group is directly attached to the aromatic ring, this compound features a critical benzylic –CH2– spacer between the phenyl ring and the electron-withdrawing sulfonyl group, significantly altering its physicochemical properties, reactivity profile, and synthetic utility . Its dual electrophilic character—arising from the sulfone-activated chloromethyl group and the benzylic position—enables chemoselective transformations that are inaccessible to its closest structural analogs, making it a strategic intermediate for specific nucleophilic substitution, elimination, and C–C bond-forming reactions .

Why Generic α-Halo Sulfones Cannot Substitute


Generic substitution with structurally similar α-chloro sulfones, such as chloromethyl phenyl sulfone (CAS 7205-98-3) or benzyl methyl sulfone (CAS 3112-90-1), is precluded by mechanistically critical differences in reactivity. Chloromethyl phenyl sulfone lacks the benzylic methylene spacer, resulting in markedly faster SN2 kinetics at the chloromethyl carbon and diminished stability of the derived α-sulfonyl carbanion . Benzyl methyl sulfone, lacking the chlorine leaving group entirely, exhibits significantly lower electrophilicity at the methyl carbon and cannot participate in vicarious nucleophilic substitution (VNS) or Ramberg–Bäcklund-type reactions [1]. These fundamental architectural disparities translate into quantifiable differences in elimination rates, nucleophilic substitution selectivity, and the stability of key intermediates, directly impacting synthetic outcomes in routes that depend on the precise balance of electrophilic and nucleophilic character unique to benzyl chloromethyl sulfone .

Quantitative Differentiation from Closest Comparators


1,3-Elimination Rate: Chloro vs Tosyloxy Leaving Group

In a direct head-to-head kinetic study of base-induced 1,3-elimination, chloromethyl benzyl sulfone (the target compound) exhibited a rate constant (kCl) over 900 times greater than its corresponding α-tosyloxy analog. The measured rate ratio kOTs/kCl was 0.0011 in t-BuOK/t-BuOH at 25 °C, demonstrating that the chloro derivative undergoes elimination nearly three orders of magnitude faster than the tosyloxy-substituted comparator under identical conditions . This dramatic difference provides quantitative justification for selecting the chloro sulfone over a tosyloxy sulfone when efficient 1,3-elimination is required in a synthetic sequence.

Elimination kinetics α-Sulfone reactivity Leaving group comparison

Chemoselectivity: Elimination vs S–O Cleavage

The same direct comparison study revealed a critical divergence in reaction pathway depending on the leaving group and solvent system. In MeONa/MeOH at 25 °C, chloromethyl benzyl sulfone did not undergo 1,3-elimination, but critically, it also did not suffer the competing S–O cleavage pathway observed for the comparator. In contrast, (tosyloxy)methyl benzyl sulfone underwent facile S–O cleavage to give methyl p-toluenesulfonate and α-toluenesulfinic acid as predominant products, completely diverting the reaction away from the desired elimination manifold . This demonstrates that the chloro sulfone maintains pathway fidelity under conditions where the tosyloxy analog fails entirely.

Chemoselectivity Leaving group divergence Reaction pathway control

SN2 Selectivity and Dual-Site Reactivity

Comparative reactivity profiling indicates that chloromethyl phenyl sulfone (CAS 7205-98-3), which bears the chloromethyl group directly on the sulfonyl group attached to a phenyl ring, exhibits faster SN2 kinetics at the chloromethyl carbon than benzyl chloromethyl sulfone . The benzylic –CH2– spacer in the target compound attenuates the electrophilicity at the chloromethyl center, providing a more controlled reactivity profile. Additionally, the benzylic position itself can be deprotonated to generate a stabilized α-sulfonyl carbanion, enabling a second, orthogonal nucleophilic reaction manifold (at the benzylic carbon) that is entirely absent in chloromethyl phenyl sulfone. This dual-site reactivity is a structural feature unique to the benzyl-substituted architecture .

Nucleophilic substitution Structural selectivity Sulfone building blocks

Physicochemical Profile vs Chloromethyl Phenyl Sulfone

Significant physicochemical differences exist between benzyl chloromethyl sulfone and its closest commercial analog, chloromethyl phenyl sulfone. The target compound has a reported boiling point of 381.2 °C at 760 mmHg and a density of 1.323 g/cm³ , whereas chloromethyl phenyl sulfone has a boiling point of approximately 130 °C at 1 mmHg . Under comparable atmospheric pressure, this corresponds to a boiling point difference of roughly 40–50 °C (chloromethyl phenyl sulfone: ~338 °C estimated at 760 mmHg based on ChemSpider data). The molecular weight difference (204.67 vs. 190.65 g/mol) and the additional methylene group contribute to distinct solubility and chromatographic behavior, which are relevant for purification scheme design, analytical method development, and formulation compatibility assessments in procurement workflows.

Physicochemical properties Boiling point Formulation compatibility

Application Scenarios Based on Quantitative Evidence


1,3-Elimination for α,β-Unsaturated Sulfone Synthesis

In synthetic routes to vinyl sulfones or α,β-unsaturated sulfone intermediates where 1,3-elimination is the critical step, benzyl chloromethyl sulfone is the preferred substrate over its α-tosyloxy analog due to the ~909-fold rate advantage in t-BuOK/t-BuOH . This rate differential directly impacts process economics: shorter reaction times at ambient temperature reduce energy costs and minimize thermal degradation of sensitive functionality. Procurement should specify this compound for any kilogram-scale or flow-chemistry application where elimination kinetics govern throughput.

Chemoselective Reactions in Methoxide-Containing Media

When synthetic sequences require the presence of methoxide or similar alkoxide bases—common in Williamson ether synthesis, transesterification, or Zemplén deacylation conditions—benzyl chloromethyl sulfone maintains pathway fidelity whereas tosyloxymethyl benzyl sulfone is rapidly and irreversibly diverted to S–O cleavage products (methyl p-toluenesulfonate and sulfinic acid) . For any multi-step sequence involving carbohydrate chemistry, ester deprotection, or nucleophilic conditions where sulfone integrity must be preserved, the chloro sulfone is the only viable procurement choice.

Sequential Dual-Site Alkylation Strategies

The benzylic –CH2– spacer in benzyl chloromethyl sulfone confers a unique dual-electrophilic architecture: the chloromethyl carbon is susceptible to SN2 displacement, and the benzylic position can be deprotonated to generate a stabilized carbanion for subsequent C–C bond formation . This bidirectional reactivity enables convergent synthetic strategies—for example, in the construction of sulfone-linked heterocycles or pharmacophore-bearing scaffolds—that are impossible with chloromethyl phenyl sulfone, which lacks the second nucleophilic site. For medicinal chemistry programs targeting sulfone-containing drug candidates, this compound enables a more efficient, step-economical route.

High-Temperature Stability in Solvent-Free Reactions

With a boiling point of 381.2 °C at 760 mmHg , benzyl chloromethyl sulfone remains in the liquid phase under reaction conditions (e.g., 150–250 °C) where chloromethyl phenyl sulfone (bp ~338 °C at 760 mmHg) may partially volatilize, leading to headspace loss in sealed-vessel reactions or variable stoichiometry in open systems. This physicochemical advantage is relevant for solvent-free melt reactions, high-temperature heterocyclization protocols, and industrial-scale processes where precise stoichiometric control is essential for yield consistency and regulatory compliance.

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